1-Hydroxy-2-methylanthraquinone
CAS No.: 6268-09-3
Cat. No.: VC20757394
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6268-09-3 |
---|---|
Molecular Formula | C15H10O3 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | 1-hydroxy-2-methylanthracene-9,10-dione |
Standard InChI | InChI=1S/C15H10O3/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 |
Standard InChI Key | CZODYZFOLUNSFR-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Appearance | Orange powder |
Chemical Structure and Properties
Structural Characteristics
1-Hydroxy-2-methylanthraquinone belongs to the class of hydroxyanthraquinones, characterized by an anthracene-9,10-dione backbone substituted with a hydroxyl group at position 1 and a methyl group at position 2 . This specific substitution pattern contributes to its unique chemical reactivity and biological properties. The compound is known by several synonyms including 1-hydroxy-2-methylanthracene-9,10-dione and 1-hydroxy-2-methyl-9,10-anthraquinone .
Physical and Chemical Properties
The compound exhibits distinct physicochemical properties that are crucial for understanding its behavior in various applications. Table 1 presents the key physical and chemical properties of 1-Hydroxy-2-methylanthraquinone.
Table 1: Physicochemical Properties of 1-Hydroxy-2-methylanthraquinone
Property | Value |
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CAS Number | 6268-09-3 |
Molecular Formula | C₁₅H₁₀O₃ |
Molecular Weight | 238.24 g/mol |
Physical Appearance | Off-white solid |
Density | 1.371 g/cm³ |
Melting Point | 184-185°C |
Boiling Point | 444.6°C at 760 mmHg |
Flash Point | 236.8°C |
LogP | 2.476 |
PSA | 54.37 |
Index of Refraction | 1.676 |
The compound has relatively high melting and boiling points, characteristic of its aromatic structure with intramolecular hydrogen bonding capability . Its moderate LogP value indicates a balanced lipophilic character, which may contribute to its ability to penetrate biological membranes . The presence of the hydroxyl group at position 1 gives the compound weak acidic properties and enables it to form hydrogen bonds with biological targets .
Natural Occurrence and Distribution
Plant Sources
1-Hydroxy-2-methylanthraquinone has been isolated from several plant species, particularly those belonging to the Rubiaceae family. It has been reported as a natural constituent in the following plant species:
The compound is particularly abundant in the root tissues of these plants, where it may serve various ecological functions . The presence of this anthraquinone derivative in different Rubia species suggests its conservation throughout evolution, potentially indicating its importance in plant defense mechanisms.
Synthetic Routes and Chemical Reactions
Synthetic Methods
Several synthetic approaches have been developed to produce 1-Hydroxy-2-methylanthraquinone. One of the most efficient methods involves the Marschalk reaction of 1-hydroxyanthraquinone, which introduces the methyl group at position 2 . This approach offers advantages in terms of regioselectivity and yield.
The synthetic pathway can be summarized as follows:
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Starting material: 1-hydroxyanthraquinone
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Marschalk reaction: Introduces the methyl group at position 2, yielding 1-hydroxy-2-methylanthraquinone
This synthetic route is particularly valuable for producing larger quantities of the compound for research and potential commercial applications.
Chemical Transformations
1-Hydroxy-2-methylanthraquinone can undergo various chemical transformations, serving as a versatile intermediate for the synthesis of more complex anthraquinone derivatives. Key reactions include:
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Bromination: Treatment with N-bromosuccinimide and benzoyl peroxide leads to 1-hydroxy-2-bromomethylanthraquinone
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Oxidation: The methyl group can be oxidized to produce carboxylic acid derivatives
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Further functionalization: The hydroxyl group can be modified through various reactions including etherification, acylation, and glycosylation
These transformations have been exploited for the synthesis of more complex bioactive compounds. For example, 1-hydroxy-2-bromomethylanthraquinone can be converted to digiferruginol through reaction with silver nitrate . This versatility in chemical reactivity makes 1-Hydroxy-2-methylanthraquinone a valuable building block in medicinal chemistry and natural product synthesis.
Biological Activities and Therapeutic Applications
Antimicrobial and Antioxidant Properties
1-Hydroxy-2-methylanthraquinone exhibits significant antimicrobial activity against various microorganisms . This property is characteristic of many anthraquinones, with the hydroxyl group at position 1 playing a crucial role in the mechanism of action. The compound may disrupt bacterial cell membranes or interfere with essential microbial enzymes.
Additionally, the compound demonstrates antioxidant properties, potentially through its ability to scavenge free radicals and reactive oxygen species . The antioxidant activity may be attributed to the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to biological molecules.
Pesticidal and Larvicidal Properties
One of the notable applications of 1-Hydroxy-2-methylanthraquinone is its pesticidal activity . The compound shows promising larvicidal effects, which could be exploited for controlling insect populations, particularly disease vectors . This property aligns with the ecological role of anthraquinones in plants, where they often serve as defensive compounds against herbivorous insects.
The larvicidal activity suggests potential applications in agricultural pest management and vector control programs, offering a naturally derived alternative to synthetic pesticides.
Structure-Activity Relationships
Key Structural Features for Biological Activity
The biological activities of 1-Hydroxy-2-methylanthraquinone are closely related to its structural features. The anthraquinone core provides a planar, aromatic system that can intercalate with DNA or interact with protein targets. The hydroxyl group at position 1 is crucial for hydrogen bonding interactions with biological receptors and contributes to the compound's antioxidant properties. The methyl group at position 2 may enhance lipophilicity and influence the compound's ability to penetrate cell membranes.
When comparing with related compounds, structural modifications can significantly alter biological activity. For instance, 1-Hydroxy-2-methoxyanthraquinone differs only in having a methoxy group instead of a methyl group at position 2, yet may exhibit distinct biological properties . Similarly, 2-methylanthraquinone lacks the hydroxyl group at position 1 and serves as an important precursor to many dyes, demonstrating different applications than its hydroxylated counterpart .
Comparison with Related Anthraquinones
Table 2: Comparison of 1-Hydroxy-2-methylanthraquinone with Related Compounds
Compound | Structural Difference | Key Property Differences |
---|---|---|
1-Hydroxy-2-methylanthraquinone | Reference compound | Antimicrobial, antioxidant, anti-inflammatory, larvicidal |
2-Methylanthraquinone | Lacks 1-OH group | Important dye precursor, provides insect resistance in teak trees |
1-Hydroxy-2-methoxyanthraquinone | Methoxy instead of methyl at position 2 | Found in different Rubia species, potentially different bioactivity profile |
1-Hydroxy-2-bromomethylanthraquinone | Bromomethyl instead of methyl group | Synthetic intermediate, more reactive than methyl derivative |
This comparison highlights how subtle structural modifications can significantly influence the properties and applications of anthraquinone derivatives, providing valuable insights for the rational design of new bioactive compounds based on the anthraquinone scaffold.
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